molecular formula C24H19FN2 B2591204 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine CAS No. 874464-37-6

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine

Cat. No.: B2591204
CAS No.: 874464-37-6
M. Wt: 354.428
InChI Key: SGYLNLFPTPZDKI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with fluorophenyl and methylphenyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)pyridazine
  • 3,6-Bis(4-methylphenyl)pyridazine
  • 4-(4-Methoxyphenyl)-3,6-bis(4-methylphenyl)pyridazine

Uniqueness

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2/c1-16-3-7-19(8-4-16)23-15-22(18-11-13-21(25)14-12-18)24(27-26-23)20-9-5-17(2)6-10-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYLNLFPTPZDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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